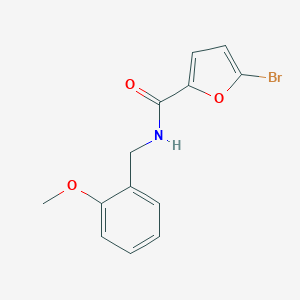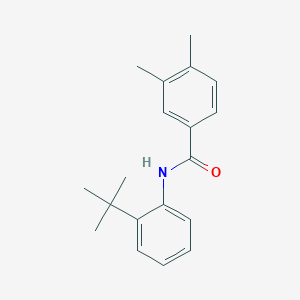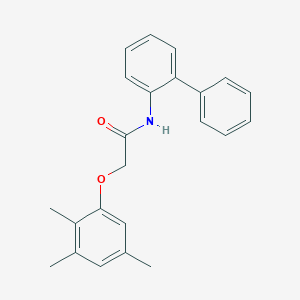![molecular formula C26H22N2O4S B296722 Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296722.png)
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a chemical compound that has shown promising results in scientific research. It is a tetrahydroquinoline derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its potential use as a therapeutic agent for neurological disorders. The limitations include the need for further studies to determine its safety and efficacy in humans.
Future Directions
For the research on Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate include the investigation of its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Further studies are also needed to determine its safety and efficacy in humans and to identify any potential side effects. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties.
Synthesis Methods
The synthesis of Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves the reaction of 2-naphthalenemethanethiol with 5-cyano-4-(4-methoxyphenyl)-3,4-dihydropyridin-2(1H)-one in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with methyl chloroformate to yield the final product.
Scientific Research Applications
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C26H22N2O4S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl 5-cyano-4-(4-methoxyphenyl)-6-(naphthalen-2-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C26H22N2O4S/c1-31-20-11-9-18(10-12-20)22-21(14-27)25(28-24(29)23(22)26(30)32-2)33-15-16-7-8-17-5-3-4-6-19(17)13-16/h3-13,22-23H,15H2,1-2H3,(H,28,29) |
InChI Key |
NZNSZTRDLPRPMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)



![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)


![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)